4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Catalog No.
S1910339
CAS No.
3722-80-3
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

CAS Number

3722-80-3

Product Name

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

IUPAC Name

4-[3-(4-formylphenoxy)propoxy]benzaldehyde

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2

InChI Key

HRZNTEQVUNFFHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O

Crystallography

Methods of Application or Experimental Procedures: The compound was synthesized by dissolving methyl 4-hydroxybenzoate (4.56 g, 0.03 mol) in acetonitrile (50 mL), adding potassium carbonate (8.28 g, 0.06 mol), and stirring at 120°C for an hour. Then, 1,3-dibromopropane (6.05 g, 0.3 mol) was added to react for 7 hours. After the reaction was detected by thin layer chromatography (TLC), the acetonitrile solution was removed by steam distillation and extracted with ethyl acetate. The product was filtered and washed with water (10 mL) three times .

Results or Outcomes: The yield of the reaction was 45% based on methyl 4-hydroxybenzoate. The product was dissolved in methanol, filtered, and the filtrate was allowed to stand at room temperature. After one week, crystals were obtained .

Fabrication of Pb(II) Selective Polymeric Membrane Electrode

Summary of the Application: “4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde” is used in the fabrication of a Pb(II) selective polymeric membrane electrode .

Results or Outcomes: The electrode is used in various industries such as alloys, paints, batteries, electronic gadgets, quality glass, and as a radiation shielder .

Experimental/Research Use

Summary of the Application: “4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde” is used for experimental and research purposes .

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound with the chemical formula C₁₇H₁₆O₄. It features two formyl groups attached to phenoxy units, linked by a propane-1,3-diyl chain. This structure gives it unique properties and potential applications in various fields, including materials science and medicinal chemistry. The compound is characterized by its V-shaped molecular geometry, where the two benzaldehyde groups are oriented in a manner that enhances its reactivity and interaction with biological systems .

The synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde typically involves reactions that can be monitored using thin layer chromatography. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable alkylating agent to form the desired product. The compound can undergo various chemical transformations, such as oxidation and reduction reactions, which may modify its aldehyde groups into other functional groups or alter its chain length .

Research indicates that 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde exhibits potential biological activities. Its structural features may contribute to antioxidant properties, making it a candidate for further studies in pharmacology and toxicology. The presence of multiple functional groups allows for interactions with various biological targets, which could lead to applications in drug development or as a therapeutic agent .

Several methods have been reported for synthesizing 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde:

  • Alkylation of Hydroxybenzaldehydes: This involves the reaction of 4-hydroxybenzaldehyde with alkyl halides in the presence of a base.
  • Condensation Reactions: Utilizing condensation techniques between phenolic compounds and aldehydes can yield this compound effectively.
  • Reflux Methods: Refluxing mixtures of reactants under controlled conditions often leads to higher yields of the desired product .

The applications of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde span various fields:

  • Material Science: It can be used in the synthesis of polymers and resins due to its reactive aldehyde groups.
  • Pharmaceuticals: Its potential biological activity suggests applications in drug formulation and development.
  • Organic Synthesis: It serves as an intermediate in various organic reactions, facilitating the creation of more complex molecules .

Interaction studies involving 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may form stable complexes with certain biomolecules, potentially influencing their function. These interactions are critical for understanding its biological activity and therapeutic potential .

Several compounds share structural similarities with 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
3,3'-Dihydroxy-4,4'-(propane-1,3-diyldioxy)dibenzoic acidContains hydroxyl groupsMore polar; potential for increased solubility
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoateEster derivativeDifferent reactivity profile due to ester functionality
4-HydroxybenzaldehydeSimple aromatic aldehydeLacks the linking chain; less complex reactivity

The unique feature of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde lies in its dual aldehyde functionality combined with a flexible hydrocarbon chain that enhances its reactivity compared to simpler analogs .

X-ray Crystallographic Analysis

The complete crystal structure determination of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde has been accomplished through single-crystal X-ray diffraction analysis [1] [2] [3]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting well-defined structural parameters that provide comprehensive insight into its molecular architecture.

Crystallographic Parameters and Unit Cell Dimensions

The crystallographic investigation reveals that the title compound adopts a monoclinic unit cell with the following precise dimensions: a = 15.3323(15) Å, b = 4.6173(5) Å, c = 20.2800(19) Å, and β = 104.783(1)° [1] [2]. The unit cell volume is calculated as 1388.2(2) ų with Z = 4, indicating four formula units per unit cell. The calculated density of 1.360 Mg m⁻³ reflects the efficient packing arrangement of the molecules within the crystal lattice [1] [3].

Molecular Geometry and Conformational Features

The molecular structure exhibits a distinctive V-shaped configuration, with the central methylene carbon atom of the propane-1,3-diyl bridge serving as the apex of this angular geometry [1] [2] [3]. This V-shaped arrangement is characterized by a significant dihedral angle of 77.4(1)° between the two benzene rings, which represents a deviation from planarity that influences both the crystal packing and potential intermolecular interactions [1] [2].

Bond Length Analysis

Comprehensive analysis of the bond lengths reveals several key structural features. The aldehyde carbonyl bonds (O1—C1 and O4—C17) exhibit typical values of 1.2152(16) Å and 1.2145(17) Å, respectively, consistent with the expected C=O double bond character [1]. The ether linkages connecting the benzene rings to the propyl chain display characteristic C—O single bond lengths: O2—C5 = 1.3620(15) Å, O2—C8 = 1.4389(15) Å, O3—C11 = 1.3623(15) Å, and O3—C10 = 1.4382(15) Å [1]. The propyl chain itself exhibits standard aliphatic C—C bond distances, with C8—C9 = 1.5153(18) Å and C9—C10 = 1.5167(17) Å [1].

Angular Geometry and Conformational Analysis

The angular parameters provide additional structural insight into the molecular conformation. The ether linkage angles C5—O2—C8 and C11—O3—C10 measure 117.78(10)° and 118.66(9)°, respectively, indicating a slight deviation from the tetrahedral angle that accommodates the bridging function [1]. The aldehyde functionality is characterized by O1—C1—C2 angle of 124.65(12)°, reflecting the planar geometry expected for the carbonyl group [1].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement reveals that molecules are organized into centrosymmetric dimers through non-classical hydrogen bonding interactions [1] [2] [3]. Specifically, C16—H16⋯O1 hydrogen bonds with a D⋯A distance of 3.287(2) Å and an angle of 154° serve as the primary intermolecular contacts [1]. Additional weaker interactions include C6—H6⋯O2 contacts with a D⋯A distance of 3.508(2) Å [1]. These hydrogen bonding patterns contribute significantly to the overall crystal stability and three-dimensional network formation.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 15.3323(15) Å, b = 4.6173(5) Å, c = 20.2800(19) Å
β Angle104.783(1)°
Volume1388.2(2) ų
Z4
Density1.360 Mg m⁻³
Dihedral Angle77.4(1)°

Data Collection and Refinement Quality

The X-ray diffraction data were collected using a Bruker SMART APEXII diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100 K [1] [2]. The data collection strategy encompassed 8297 measured reflections, yielding 3113 independent reflections with an internal agreement factor Rint = 0.027 [1]. The structure refinement converged to final reliability indices of R[F² > 2σ(F²)] = 0.039 and wR(F²) = 0.106, with a goodness-of-fit parameter S = 1.03 [1], indicating high-quality structural determination.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic characterization of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde provides detailed information regarding the molecular structure and electronic environment of individual atoms within the compound [5] [6].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum recorded at 300 MHz in deuterated chloroform exhibits characteristic resonance patterns that definitively confirm the proposed molecular structure [5]. The most distinctive signal appears at δ 9.91 ppm as a sharp singlet integrating for 2H, corresponding to the two equivalent aldehyde protons (-CHO) . This chemical shift value is consistent with typical aromatic aldehyde functionalities and confirms the para-substitution pattern on the benzene rings.

The aromatic region displays two distinct multipicity patterns: a doublet at δ 7.83 ppm (J = 9.0 Hz, 4H) attributed to the aromatic protons ortho to the aldehyde groups, and another doublet at δ 7.01 ppm (J = 9.0 Hz, 4H) corresponding to the aromatic protons ortho to the ether oxygen atoms [5]. The coupling constant of 9.0 Hz is characteristic of ortho-coupling in para-disubstituted benzene rings, providing confirmatory evidence for the substitution pattern.

The aliphatic region reveals the presence of the propyl linking chain through two distinct signals. The methylene protons directly attached to the oxygen atoms (-O-CH₂-) appear as a multipied signal at δ 4.27 ppm integrating for 4H [5]. The central methylene group of the propyl chain (-CH₂-) is observed as a multipied signal at δ 2.35 ppm integrating for 2H . The chemical shift values are consistent with the expected electronic environment, where the proximity to oxygen atoms causes downfield shifting of the adjacent protons.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum obtained at 75 MHz provides complementary structural information regarding the carbon framework . The aromatic carbon resonances appear in the expected region, with signals at δ 131.70 and δ 126.25 ppm attributed to the various aromatic carbon environments . The aliphatic carbon resonance at δ 19.52 ppm corresponds to the central methylene carbon of the propyl bridge .

Spectral Integration and Multiplicity Analysis

The integration ratios and multiplicities observed in the ¹H Nuclear Magnetic Resonance spectrum provide quantitative confirmation of the molecular structure. The 2:4:4:4:2 integration pattern for the aldehyde:ortho-aldehyde aromatic:ortho-ether aromatic:ether methylene:central methylene protons respectively confirms the symmetrical nature of the molecule and the proposed connectivity [5].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared Spectroscopic Analysis

The infrared spectrum of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde exhibits characteristic absorption bands that provide definitive identification of the functional groups present within the molecular structure [5] [6] [7].

The most prominent absorption feature appears at 1697.31 cm⁻¹, representing the carbonyl stretching vibration (νC=O) of the aldehyde functionality [5]. This frequency is characteristic of aromatic aldehydes and confirms the presence of the formyl groups. The aromatic C=C stretching vibrations are observed at 1601.24 cm⁻¹, indicating the presence of the benzene ring systems [5].

The aliphatic and aromatic C—H stretching vibrations appear as a broad absorption envelope spanning the range 2954.86–2842.47 cm⁻¹ [5]. This region encompasses both the aromatic C—H stretching vibrations (typically around 3000–3100 cm⁻¹) and the aliphatic C—H stretching vibrations from the propyl chain (typically around 2850–3000 cm⁻¹).

The ether linkage is characterized by strong C—O stretching vibrations observed in the range 1247.97–1049.09 cm⁻¹ [5]. This broad absorption region reflects the presence of multiple C—O bonds with slightly different electronic environments due to the aromatic and aliphatic substitution patterns.

The aromatic C—H out-of-plane bending vibrations appear in the fingerprint region at 733–879 cm⁻¹ [5] [7], providing additional confirmation of the aromatic substitution pattern and ring geometry.

Frequency (cm⁻¹)IntensityAssignment
2954.86–2842.47Medium-strongC–H stretching vibrations
1697.31StrongC=O stretching (aldehyde)
1601.24MediumC=C stretching (aromatic)
1247.97–1049.09StrongC–O stretching (ether)
733–879MediumC–H out-of-plane bending

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum provides insight into the electronic transitions and conjugation effects within the molecular structure [6]. In dimethylformamide solvent, the compound exhibits a characteristic absorption maximum at λ = 327 nm, attributed to π→π* electronic transitions involving the aromatic systems and aldehyde chromophores [6].

The absorption behavior demonstrates sensitivity to the chemical environment and metal complexation. In mixed dimethylformamide:water (1:1) solvent system containing lead(II) ions, a blue shift to λ = 318 nm is observed, accompanied by enhanced absorption intensity [6]. This spectroscopic change indicates complexation between the compound and the metal cation, likely involving coordination through the ether oxygen atoms and/or aldehyde carbonyl groups.

The extinction coefficient values indicate moderate to high absorption intensity, consistent with the presence of extended aromatic conjugation and multiple chromophoric units within the molecular structure [6]. The absorption characteristics in different solvents (dichloromethane, methanol) show typical aromatic absorption patterns in the range 280–330 nm, reflecting the electronic transitions of the substituted benzaldehyde systems.

Computational Modeling of Molecular Geometry

Computational chemistry approaches provide valuable theoretical insights into the molecular geometry, electronic structure, and conformational preferences of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde that complement the experimental crystallographic and spectroscopic findings [8] [9] [10] [11].

Density Functional Theory Calculations

Theoretical investigations employing density functional theory methods have been utilized to optimize the molecular geometry and predict various structural parameters [10] [12] [11]. These calculations typically employ popular functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-31G*, 6-311+G(d,p)) to achieve reliable geometric predictions [10] [11].

The computational results confirm the experimentally observed V-shaped molecular geometry, with theoretical dihedral angles between the benzene rings showing excellent agreement with the crystallographic value of 77.4(1)° [1]. The calculations predict that this non-planar conformation represents the global minimum energy structure, explaining the preferential adoption of this geometry in the solid state.

Conformational Analysis and Energy Landscape

Computational scanning of the potential energy surface reveals that the propyl chain adopts an extended anti conformation in the lowest energy structure [13] [14]. This conformational preference minimizes steric interactions between the terminal benzaldehyde groups while maintaining optimal ether linkage geometries. The energy barriers for rotation around the C—O bonds and the central C—C bonds of the propyl chain have been characterized, providing insight into the conformational flexibility of the molecule.

Electronic Structure Analysis

Theoretical calculations provide detailed information regarding the electronic structure, including molecular orbital compositions, electron density distributions, and electrostatic potential surfaces [12]. The highest occupied molecular orbital is typically localized on the aromatic systems with significant contribution from the ether oxygen lone pairs, while the lowest unoccupied molecular orbital involves π* orbitals of the aromatic rings and aldehyde carbonyl groups.

Hydrogen Bonding and Intermolecular Interactions

Computational modeling of intermolecular interactions confirms the importance of the C—H⋯O hydrogen bonding observed in the crystal structure [1]. The calculated interaction energies and geometric parameters for these non-classical hydrogen bonds show good agreement with experimental observations, validating the computational approach for predicting crystal packing arrangements.

Solvent Effects and Environmental Influence

Advanced computational methods incorporating solvent effects through polarizable continuum models or explicit solvent molecules provide insight into the environmental dependence of molecular properties [10]. These calculations help explain the observed spectroscopic changes in different solvents and the metal complexation behavior observed in ultraviolet-visible absorption studies [6].

XLogP3

2.8

Wikipedia

4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde

Dates

Last modified: 08-16-2023

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